molecular formula C22H24O4S2 B14388961 2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene CAS No. 88132-62-1

2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene

Cat. No.: B14388961
CAS No.: 88132-62-1
M. Wt: 416.6 g/mol
InChI Key: XGUOOLFIQQLQEU-UHFFFAOYSA-N
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Description

2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[311]hept-2-ene is a complex organic compound featuring a bicyclic heptene structure with benzenesulfonyl groups attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene typically involves multiple steps, starting with the preparation of the bicyclo[3.1.1]hept-2-ene core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The propyl chain is then introduced via a Friedel-Crafts alkylation reaction, followed by the sulfonylation of the resulting product using benzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Hydrocarbons.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the bicyclic structure may facilitate binding to hydrophobic pockets within proteins, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    2-[2,3-Di(benzenesulfonyl)propyl]cyclohexene: Similar structure but with a cyclohexene core instead of a bicyclo[3.1.1]hept-2-ene core.

    2-[2,3-Di(benzenesulfonyl)propyl]benzene: Lacks the bicyclic structure, featuring a simpler benzene ring.

Uniqueness

2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

88132-62-1

Molecular Formula

C22H24O4S2

Molecular Weight

416.6 g/mol

IUPAC Name

2-[2,3-bis(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C22H24O4S2/c23-27(24,20-7-3-1-4-8-20)16-22(15-18-12-11-17-13-19(18)14-17)28(25,26)21-9-5-2-6-10-21/h1-10,12,17,19,22H,11,13-16H2

InChI Key

XGUOOLFIQQLQEU-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2CC1C2)CC(CS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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